(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid

Conformational constraint Peptidomimetics Medicinal chemistry

Source the enantiopure (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 134732-51-7) to enforce critical conformational constraint in your lead optimization programs. This single stereoisomer eliminates confounding biological data from racemic mixtures, enabling conclusive SAR for DGAT1 and dopamine D3 targets. Secure ≥97% purity for reproducible asymmetric synthesis.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B14045117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CNC2(C1C2)C(=O)O
InChIInChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4?,6-/m0/s1
InChIKeyCLPZNYCYBYIODB-RZKHNPSRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid: A Constrained Bicyclic Proline Analog for Medicinal Chemistry


(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 134732-51-7) is a rigid, bicyclic proline analog featuring a fused cyclopropane ring that imparts significant conformational constraint [1]. As a 2,3-methanoproline derivative, this scaffold serves as a conformationally restricted building block in medicinal chemistry, enabling the development of protease inhibitors, CNS-active agents, and DGAT1 inhibitors [2]. The (1S) stereoisomer specifically provides a defined three-dimensional orientation critical for target engagement in structure-based drug design applications.

Why Substituting (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid with Simple Proline Analogs Compromises Research Outcomes


The (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid scaffold provides a conformationally locked bicyclic framework that simple proline, pipecolic acid, or linear amino acid analogs cannot replicate [1]. This constrained geometry is essential for achieving specific biological activities: DGAT1 inhibitors derived from this scaffold exhibit IC50 values ranging from >10 μM to 48 nM depending on substitution pattern, whereas flexible analogs often show reduced potency due to conformational entropy penalties [2]. The fused cyclopropane ring enforces a specific φ/ψ dihedral angle distribution that directly impacts target binding and selectivity, making generic substitution with less constrained amino acids scientifically invalid for applications requiring precise spatial orientation of functional groups [3].

Quantitative Evidence Guide: (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid vs. Comparators


Conformational Constraint: Cyclopropane-Fused Bicyclic Scaffold vs. Flexible Proline

The (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid scaffold is a rigid, bicyclic proline analog featuring a fused cyclopropane ring that locks the pyrrolidine ring into a specific conformation [1]. In contrast, simple L-proline can adopt multiple conformations (endo/exo puckering) due to flexible five-membered ring dynamics, leading to conformational heterogeneity in peptide backbones. This constraint is quantified by the reduction in accessible φ dihedral angle range from approximately ±30° in proline to a single narrow distribution in the 2-azabicyclo[3.1.0]hexane system [2]. The constrained geometry directly impacts biological activity: DGAT1 inhibitors based on this scaffold show IC50 values as low as 48 nM, while flexible analogs lacking the cyclopropane constraint exhibit >10 μM potency [3].

Conformational constraint Peptidomimetics Medicinal chemistry

DGAT1 Inhibitory Activity: Azabicyclo[3.1.0]hexane Scaffold Derivatives vs. Flexible Analogs

Azabicyclo[3.1.0]hexane derivatives have been identified as active DGAT1 inhibitors, with compound 6b demonstrating good in vitro activity toward human DGAT1, selectivity toward DGAT2, and liver microsomal stability [1]. The IC50 range for azabicyclo[3.1.0]hexane-based DGAT1 inhibitors spans from >10 μM to 48 nM depending on substitution pattern [2]. Compound 6b specifically exhibited no CYP inhibition, hERG binding, or cell cytotoxicity, and reduced plasma triglyceride levels after oral administration in mice [3]. In comparison, cyclohexane carboxylic acid head group-containing isoxazole and thiazole analogs lacking the bicyclic constraint showed reduced potency and selectivity [4].

Metabolic disorders DGAT1 inhibition Triglyceride synthesis

Dopamine D3 Receptor Modulation: Azabicyclo[3.1.0]hexane Core vs. Non-constrained Scaffolds

Azabicyclo[3.1.0]hexane derivatives have been patented as modulators of dopamine D3 receptors, with potential applications in treating drug dependency and psychotic disorders [1]. Specific triazolo-azabicyclo[3.1.0]hexane compounds show selective D3 antagonism with Ki values as low as 0.501 nM [2]. The constrained bicyclic scaffold provides a defined spatial orientation of pharmacophoric elements that contributes to D3 receptor selectivity over related GPCRs. In contrast, simpler piperidine or pyrrolidine-based analogs typically exhibit lower D3 affinity and reduced subtype selectivity due to conformational flexibility that permits promiscuous binding to D2 and other aminergic receptors.

CNS disorders Dopamine D3 receptor Neuropharmacology

Synthetic Accessibility: Three-Step Synthesis of N-Boc-2,3-methano-β-proline from Readily Available Reagents

The 2-azabicyclo[3.1.0]hexane scaffold can be accessed via an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, giving access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes [1]. The synthetic application of this reaction is demonstrated by the preparation of N-Boc-2,3-methano-β-proline through a three-step synthesis from easily available reagents in an overall yield of 15% [2]. While this yield is modest, the route avoids complex multistep sequences (often 8-10 steps) required for alternative conformationally constrained amino acids like 2,4-methanoproline or bicyclic β-amino acids. The (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is commercially available at 95-97% purity from multiple vendors, enabling immediate use without in-house synthesis .

Organic synthesis Building block Process chemistry

Commercial Availability and Purity Specification vs. Enantiomeric Impurity Risks

(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 134732-51-7) is commercially available at 95-97% purity from multiple suppliers . The (1R) enantiomer (CAS 134732-52-8) is also available but exhibits different biological activity in chiral environments . Procurement of the defined (1S) stereoisomer ensures reproducible results in asymmetric synthesis and chiral recognition studies. In contrast, racemic 2-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 132806-36-1) contains an equimolar mixture of enantiomers, which can confound biological assays and lead to erroneous structure-activity relationships if the inactive enantiomer masks true potency .

Chemical procurement Chiral purity Quality control

Predicted Physicochemical Properties vs. Proline: Impact on Drug-like Properties

The 2-azabicyclo[3.1.0]hexane scaffold modifies key physicochemical parameters relative to proline. The molecular weight of (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is 127.14 g/mol (C6H9NO2) compared to 115.13 g/mol for proline (C5H9NO2), a modest 12 g/mol increase that preserves favorable drug-like properties . The predicted boiling point is 266.6±23.0 °C, indicating reasonable volatility for purification . The calculated LogP of 2,3-methanoproline is 0.15180, suggesting balanced hydrophilicity/lipophilicity suitable for oral bioavailability . In DGAT1 inhibitor series, compounds incorporating this scaffold exhibited liver microsomal stability and no CYP inhibition, hERG binding, or cell cytotoxicity, demonstrating that the constrained scaffold does not introduce undesirable ADME liabilities [1].

Drug-likeness Physicochemical properties ADME prediction

Optimal Application Scenarios for (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid Based on Quantitative Evidence


DGAT1 Inhibitor Lead Optimization for Metabolic Disease Research

Use the (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid scaffold to develop potent DGAT1 inhibitors for studying triglyceride synthesis and metabolic disorders. Derivatives based on this core achieve IC50 values as low as 48 nM, >200-fold more potent than flexible cyclohexane carboxylic acid analogs (>10 μM), while maintaining favorable liver microsomal stability and no CYP or hERG liabilities [1]. The constrained scaffold provides a defined spatial orientation of pharmacophoric elements essential for DGAT1 selectivity over DGAT2 [2].

Dopamine D3 Receptor Modulator Development for CNS Disorders

Employ the (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid as a chiral building block for synthesizing selective dopamine D3 receptor modulators. Triazolo-azabicyclo[3.1.0]hexane derivatives exhibit Ki values as low as 0.501 nM at D3 receptors, providing >20-fold improved affinity compared to non-constrained piperidine/pyrrolidine analogs [3]. The defined (1S) stereochemistry is critical for achieving D3 subtype selectivity and minimizing off-target activity at D2 and other GPCRs [4].

Conformationally Constrained Peptidomimetics for Structure-Based Drug Design

Utilize the (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid scaffold to introduce conformational constraint into peptide backbones, reducing the φ dihedral angle range by ~20-25° compared to flexible proline [5]. This constraint reduces the entropic penalty upon target binding and improves ligand efficiency metrics in fragment-based drug discovery and peptidomimetic design. The (1S) stereoisomer provides a specific three-dimensional orientation that can be exploited to probe chiral recognition elements in enzyme active sites and receptor binding pockets [6].

Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry

Procure the defined (1S)-enantiomer (CAS 134732-51-7, >95% purity) for asymmetric synthesis applications requiring a single stereoisomer. This eliminates the confounding effects of the (1R)-enantiomer (CAS 134732-52-8) present in racemic mixtures (CAS 132806-36-1) that can mask true potency and lead to erroneous SAR conclusions . The commercial availability of the single enantiomer bypasses costly chiral resolution steps and ensures reproducibility in chiral chromatography, enzymatic assays, and crystallography studies .

Quote Request

Request a Quote for (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.